molecular formula C8H12O B2740282 Tricyclo[2.2.1.02,6]heptan-1-ylmethanol CAS No. 20647-97-6

Tricyclo[2.2.1.02,6]heptan-1-ylmethanol

Cat. No.: B2740282
CAS No.: 20647-97-6
M. Wt: 124.183
InChI Key: QOUXKANNLNETSX-UHFFFAOYSA-N
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Description

Tricyclo[2.2.1.02,6]heptan-1-ylmethanol is a chemical compound with a unique tricyclic structure. It is known for its stability and reactivity, making it a valuable compound in various fields of scientific research and industrial applications. The compound’s molecular formula is C8H12O, and it has a molecular weight of 124.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[2.2.1.02,6]heptan-1-ylmethanol typically involves the reduction of Tricyclo[2.2.1.02,6]heptanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .

Industrial Production Methods: Industrial production of this compound involves large-scale reduction processes using efficient and cost-effective reducing agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Tricyclo[2.2.1.02,6]heptan-1-ylmethanol involves its interaction with specific molecular targets and pathways. The compound’s unique tricyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison: Tricyclo[2.2.1.02,6]heptan-1-ylmethanol is unique due to its hydroxyl functional group, which imparts different reactivity and properties compared to its analogs. For instance, Tricyclo[2.2.1.02,6]heptanone lacks the hydroxyl group, making it less reactive in certain types of chemical reactions. Similarly, Tricyclo[2.2.1.02,6]heptane, being a hydrocarbon, does not participate in the same range of reactions as this compound .

Properties

IUPAC Name

1-tricyclo[2.2.1.02,6]heptanylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-4-8-3-5-1-6(8)7(8)2-5/h5-7,9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUXKANNLNETSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C3(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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